molecular formula C19H18O7 B12805449 4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid CAS No. 41303-68-8

4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B12805449
CAS No.: 41303-68-8
M. Wt: 358.3 g/mol
InChI Key: NBFZNUCGNPYQHC-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid is a complex organic compound characterized by the presence of both benzodioxole and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the coupling of benzodioxole derivatives with dimethoxyphenyl compounds under controlled conditions. The reaction often requires the use of catalysts such as Rhodium (III) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Rhodium (III)). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.

Properties

CAS No.

41303-68-8

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C19H18O7/c1-23-15-5-3-11(7-17(15)24-2)13(19(21)22)9-14(20)12-4-6-16-18(8-12)26-10-25-16/h3-8,13H,9-10H2,1-2H3,(H,21,22)

InChI Key

NBFZNUCGNPYQHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)OC

Origin of Product

United States

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